1-cyclopropyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride
Overview
Description
“1-cyclopropyl-2-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride” is a chemical compound with the molecular formula C14H21Cl2N3 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound includes a benzodiazole ring, which is a heterocyclic aromatic compound. This ring is substituted with a cyclopropyl group and an ethan-1-amine group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 302.2 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Synthetic Chemistry Applications
Synthesis and Structural Properties of Novel Compounds
Research into the synthesis and spectroscopic analysis of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlights the continuous interest in developing new synthetic methodologies and characterizing new compounds with potential applications in various fields including pharmaceuticals and materials science (Issac & Tierney, 1996).
Catalytic Kinetic Resolution
The study of catalytic non-enzymatic kinetic resolution of racemates to produce enantiopure compounds underscores the importance of chiral catalysts in asymmetric synthesis, a key area in the development of pharmaceuticals and fine chemicals (Pellissier, 2011).
Medicinal Chemistry Applications
Benzothiazole Derivatives in Medicinal Chemistry
The significance of benzothiazole derivatives in medicinal chemistry is well-documented, with these compounds showing a wide array of pharmacological activities including antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties (Bhat & Belagali, 2020).
Heterocyclic Compounds as Drug Candidates
Investigations into the chemistry of heterocyclic compounds such as quinoxalines and benzimidazoles offer insights into their applications as dyes, pharmaceuticals, and antibiotics, highlighting the therapeutic potential of such structures (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Material Science Applications
Novel Flame Retardants
Research into novel brominated flame retardants (NBFRs) in indoor environments points to the application of such compounds in enhancing fire safety in consumer goods and building materials, indicating the relevance of developing new, effective flame retardants (Zuiderveen, Slootweg, & de Boer, 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.2ClH/c1-9-5-13-14(6-10(9)2)17(8-16-13)7-12(15)11-3-4-11;;/h5-6,8,11-12H,3-4,7,15H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHPYNHHPGUDIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(C3CC3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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